1-Bromo-2-ethoxy-4-fluoro-5-methylbenzene
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Overview
Description
1-Bromo-2-ethoxy-4-fluoro-5-methylbenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-4-fluoro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethoxy-4-fluoro-5-methylbenzene using bromine or a brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethoxy-4-fluoro-5-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration or sulfonation, facilitated by the electron-donating and electron-withdrawing groups on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed under controlled temperature and acidic conditions.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.
Scientific Research Applications
1-Bromo-2-ethoxy-4-fluoro-5-methylbenzene has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-4-fluoro-5-methylbenzene involves its interaction with various molecular targets. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and binding affinity to enzymes and receptors. The compound can form covalent or non-covalent interactions with target molecules, modulating their activity and function .
Comparison with Similar Compounds
- 1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene
- 1-Bromo-4,5-difluoro-2-methylbenzene
- 4-Bromo-1-fluoro-2-methylbenzene
Comparison: 1-Bromo-2-ethoxy-4-fluoro-5-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on the nature and position of the substituents .
Properties
IUPAC Name |
1-bromo-2-ethoxy-4-fluoro-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-3-12-9-5-8(11)6(2)4-7(9)10/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLOHYLYWTXKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)F)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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